MOCVD: Sb(OEt)₃ Routes to Sb₆O₁₃ Phase, Whereas Sb(OnBu)₃ Routes to Sb₂O₃ — Oxide Phase Selectivity Governed by Precursor Choice
Under MOCVD conditions, antimony triethoxide (Sb(OEt)₃) and antimony tri-n-butoxide (Sb(OnBu)₃) deposit entirely different antimony oxide phases. Sb(OEt)₃ at 600 °C with O₂ co-reactant yields Sb₆O₁₃ films, while Sb(OnBu)₃ at 500–550 °C without any added oxygen source deposits Sb₂O₃ (senarmontite) [1]. This is a direct head-to-head comparison within the same study. The Sb₂O₃ senarmontite films from Sb(OnBu)₃ exhibit very high electrical resistance and rapid methane response/recovery in gas sensor trials [1]. In contrast, Sb₆O₁₃ from Sb(OEt)₃ represents a distinct defect-pyrochlore phase with different electronic and catalytic properties [1].
| Evidence Dimension | MOCVD-deposited oxide phase identity |
|---|---|
| Target Compound Data | Sb₆O₁₃ (antimony hexitatridecoxide, defect pyrochlore phase), deposited at 600 °C with O₂ addition |
| Comparator Or Baseline | Sb(OnBu)₃ deposits Sb₂O₃ (senarmontite, cubic phase) at 500–550 °C without O₂ |
| Quantified Difference | Different oxide stoichiometry and crystal phase; Sb₆O₁₃ vs. Sb₂O₃. Deposition temperature differs by 50–100 °C; O₂ requirement differs (required vs. not required). |
| Conditions | MOCVD; Sb(OEt)₃ at 600 °C with O₂; Sb(OnBu)₃ at 500–550 °C without O₂. Substrates and reactor details as per Haycock et al. (2001). |
Why This Matters
Procurement of the wrong antimony alkoxide directly determines which oxide phase is deposited, dictating whether the film is suitable for high-resistance gas sensing (Sb₂O₃) or for applications requiring the defect-pyrochlore Sb₆O₁₃ phase.
- [1] Haycock, P. W., Horley, G. A., Molloy, K. C., Myers, C. P., Rushworth, S. A., Smith, L. M. MOCVD of antimony oxides for gas sensor applications. Journal de Physique IV France, 11, Pr3-1045–Pr3-1050 (2001). DOI: 10.1051/jp4:20013131. View Source
